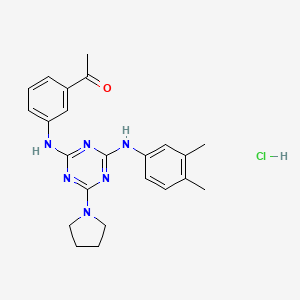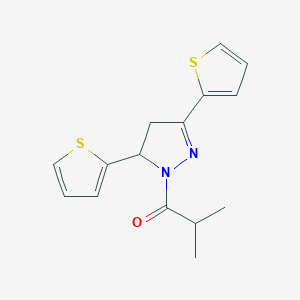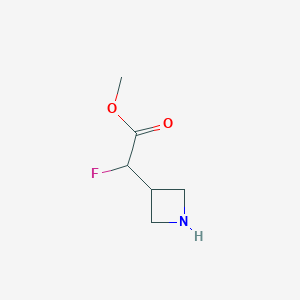
4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multicomponent reactions, where different reactants are combined under specific conditions to yield the desired product. For instance, compounds like 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been synthesized through multicomponent synthesis, characterized by IR, 1H NMR, Elemental, and Single-crystal analysis (Kant et al., 2014). Such methodologies could potentially be adapted for the synthesis of "4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile," emphasizing the importance of selecting appropriate reactants and conditions to achieve the target structure.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing detailed insights into their conformation and spatial arrangement. For example, the crystal structure determination of certain benzo[cyclohepta[1,2-b]pyridine derivatives indicated monoclinic and triclinic crystal systems with specific geometric parameters, providing insights into their three-dimensional arrangements (Moustafa & Girgis, 2007). Such analyses are crucial for understanding the molecular configuration of "4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile," which could influence its reactivity and interactions.
Chemical Reactions and PropertiesPyridine derivatives participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the synthesis of pyridine and fused pyridine derivatives involves reactions with arylidene malononitrile, leading to the formation of isoquinoline derivatives, showcasing the versatile reactivity of these compounds (Al-Issa, 2012). Such reactivity patterns could be relevant for modifying or enhancing the chemical properties of "4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile."
Physical Properties Analysis
The physical properties of compounds, including melting point, solubility, and crystal structure, are influenced by their molecular structure. The detailed structural analysis provided by X-ray crystallography, as seen with compounds like 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, informs on the physical characteristics that affect their behavior in different environments (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of these compounds. Studies like the spectroscopic investigation of pyrimidine derivatives offer insights into their electronic structure, NBO analysis, and potential for interaction with biological targets, providing a basis for understanding the chemical behavior of similar compounds (Alzoman et al., 2015).
科学的研究の応用
Structural Characterization and Inhibitory Potential
The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile, closely related to the query compound, has been structurally characterized through X-ray diffraction analysis. This compound, along with similar derivatives, adopts an L-shaped conformation and forms specific cyclic motifs mediated by hydrogen bonds. Importantly, these compounds have been analyzed for their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, which is a target in many drug discovery studies due to its role in cellular metabolism (Al-Wahaibi et al., 2021).
Synthesis and Structural Analysis of Pyridine Derivatives
A study on the synthesis of pyridine derivatives, including 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile, explored various reactions leading to the creation of isoquinoline and pyrido[2,3-d]pyrimidine derivatives. Structural features of these compounds were confirmed using X-ray and spectroscopic analysis, with their optical properties investigated through UV–vis absorption and fluorescence spectroscopy (Al-Issa, 2012).
Applications in Corrosion Inhibition
Pyrazolopyridine derivatives, such as 4-(2-chloro-6-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile, have been synthesized and assessed for their effectiveness in inhibiting corrosion on mild steel in acidic environments. Various experimental techniques, including weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, were employed to evaluate the corrosion inhibition performance of these compounds (Dandia et al., 2013).
Synthesis and Characterization of Thieno[2,3-b]pyridines
A study reported the synthesis of various thieno[2,3-b]pyridine and pyridine derivatives incorporating a 5-bromobenzofuran-2-yl moiety. These compounds were elucidated based on their elemental analysis, spectral data, and, where possible, chemical transportation. The study provided detailed insights into the synthesis processes and the structural characterization of these compounds (Abdelriheem et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile' involves the reaction of 4-methylmorpholine with 2-nitrobenzaldehyde to form 4-(2-nitrophenyl)-4-methylmorpholine. This intermediate is then reacted with 2-cyano-3,4-dihydro-2H-pyran-6-thiol in the presence of a base to yield the final product.", "Starting Materials": [ "4-methylmorpholine", "2-nitrobenzaldehyde", "2-cyano-3,4-dihydro-2H-pyran-6-thiol", "base" ], "Reaction": [ "Step 1: React 4-methylmorpholine with 2-nitrobenzaldehyde in the presence of a suitable solvent and a catalyst to form 4-(2-nitrophenyl)-4-methylmorpholine.", "Step 2: Dissolve 4-(2-nitrophenyl)-4-methylmorpholine in a suitable solvent and add 2-cyano-3,4-dihydro-2H-pyran-6-thiol and a base to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time to yield the final product, 4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile." ] } | |
CAS番号 |
1330296-44-0 |
分子式 |
C17H20N4O4S |
分子量 |
376.43 |
IUPAC名 |
4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O3S.C5H11NO/c13-6-9-8(5-11(16)14-12(9)19)7-3-1-2-4-10(7)15(17)18;1-6-2-4-7-5-3-6/h1-4,8,19H,5H2,(H,14,16);2-5H2,1H3 |
InChIキー |
XALVWOHLUHVEAQ-UHFFFAOYSA-N |
SMILES |
CN1CCOCC1.C1C(C(=C(NC1=O)S)C#N)C2=CC=CC=C2[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)


![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)
![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)
![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)



